molecular formula C24H25N3O4 B4955776 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide

Cat. No. B4955776
M. Wt: 419.5 g/mol
InChI Key: PWOAPRBFIDQNCH-UHFFFAOYSA-N
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Description

3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It may also interact with other signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, increase dopamine levels in the brain, and reduce anxiety-like behavior. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for research on 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in treating chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide and its effects in humans.

Synthesis Methods

3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-methyl-3-furoic acid with piperidine and subsequent coupling with 2-pyridinemethanamine and 4-aminobenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide.

Scientific Research Applications

3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 3-{[1-(2-methyl-3-furoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has also been studied for its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

3-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17-22(10-14-30-17)24(29)27-12-8-20(9-13-27)31-21-7-4-5-18(15-21)23(28)26-16-19-6-2-3-11-25-19/h2-7,10-11,14-15,20H,8-9,12-13,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOAPRBFIDQNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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